S-Methyl Cefmetazole
Descripción general
Descripción
“S-Methyl Cefmetazole” is a derivative of cefmetazole, a cephalosporin antibiotic . Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .
Synthesis Analysis
The synthesis of cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization of 7beta-dichloroacetamido-3- (1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt serving as a starting material, and then carrying out chain extension and acid and salt formation .
Molecular Structure Analysis
The molecular formula of cefmetazole is C15H17N7O5S3 . It has a weight average of 471.534 and a mono-isotopic mass of 471.045328759 .
Chemical Reactions Analysis
Cefmetazole, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .
Physical and Chemical Properties Analysis
Cefmetazole has a bioavailability of approximately 100% following intramuscular injection . There is no appreciable metabolism .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Production of N-Methylthiotetrazole (NMTT)
S-Methyl Cefmetazole has been evaluated for its pharmacokinetics, particularly in the context of N-methylthiotetrazole (NMTT) production. A study comparing cefoperazone, cefotetan, and cefmetazole found significant differences in NMTT plasma concentrations and urinary recoveries among these cephalosporins. Cefmetazole showed the lowest in vivo production of NMTT, suggesting that cephalosporins primarily excreted renally, like cefmetazole, are associated with lower NMTT production (Welage et al., 1990).
Clinical Efficacy and Safety
Cefmetazole has been extensively evaluated for its clinical efficacy and safety. In Japan, a large-scale clinical evaluation involving 23,855 cases demonstrated its effectiveness in treating infections due to various bacteria. It was found to be effective across all age groups, from infants to the elderly (Shimada et al., 1985).
Comparative Antibacterial Activity
Research comparing the antibacterial activity of cefmetazole with other antibiotics found it to be effective against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins. Its activity against Bacteroides fragilis was particularly noted (Tai et al., 1982).
Reproductive System Effects in Rats
An interesting study on cefmetazole's impact on the reproductive system of male rats indicated that high doses of cefmetazole or free NMTT caused reductions in testicular weight and delayed maturation of spermatogenic germ cells in infant rats, but not in pubertal rats. This study highlights the potential species-specific effects of cefmetazole (Moe et al., 1989).
In Vitro Activity Against Anaerobic Bacteria
Cefmetazole's in vitro activity against various anaerobic bacteria has been assessed, showing good activity against Bacteroides spp., Clostridium spp., and anaerobic gram-positive cocci. Its activity was found to be comparable or superior to other antimicrobial drugs in this respect (Cornick et al., 1987).
Pharmacology and Clinical Trials Overview
Cefmetazole sodium's pharmacology, including its broad spectrum of activity and pharmacokinetics, was summarized in a review focusing on its application in various types of infections and surgical procedures (Schentag, 1991).
Pharmacokinetics and Distribution
A detailed study of cefmetazole's pharmacokinetics, particularly focusing on its intravascular and interstitial fluid distribution, was conducted using the skin window technique. This study provided insights into the drug's rapid distribution and elimination kinetics (Tan et al., 1989).
Mecanismo De Acción
Target of Action
S-Methyl Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis . These proteins include Penicillin binding protein 2a in Staphylococcus aureus and Penicillin-binding proteins 1A and 1B in Escherichia coli .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, it prevents the final stage of bacterial cell wall synthesis, leading to cell lysis and death .
Biochemical Pathways
This compound affects the biochemical pathway responsible for bacterial cell wall synthesis. By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity . This disruption leads to cell wall weakening, osmotic instability, and ultimately, bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . A study investigating the pharmacokinetics of this compound in plasma, peritoneal fluid, peritoneum, and subcutaneous adipose tissue found that the mean area under the drug concentration-time curve (AUC0–3.5 h) ratios of peritoneal fluid-to-plasma, peritoneum-to-plasma, and subcutaneous adipose tissue-to-plasma were 0.60, 0.36, and 0.11, respectively .
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis and death, effectively treating a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug has been studied in different infection environments such as gynecologic, intraabdominal, urinary tract, respiratory tract, and skin and soft tissue infections . The efficacy of this compound may also be affected by the presence of beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .
Direcciones Futuras
Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . Future research may focus on further investigating the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of cefmetazole against ESBL-EC .
Propiedades
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKWCPOCBYWASE-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.